molecular formula C10H18N2O B2799013 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide CAS No. 113904-76-0

2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide

Cat. No.: B2799013
CAS No.: 113904-76-0
M. Wt: 182.267
InChI Key: ONNOJEVCFHFAQR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide is a chemical compound with the molecular formula C10H18N2O It is a derivative of cyclopropanecarboxylic acid and contains a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarboxylic acid with 2-methyl-1-propene in the presence of hydrazine. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.

  • Medicine: It could be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid derivatives

  • Other cyclopropane derivatives

  • Hydrazide compounds

Uniqueness: 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide is unique due to its specific structural features, including the presence of the cyclopropane ring and the hydrazide group

Properties

IUPAC Name

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-6(2)5-7-8(9(13)12-11)10(7,3)4/h5,7-8H,11H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNOJEVCFHFAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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